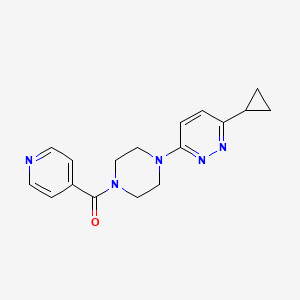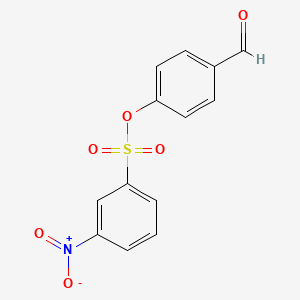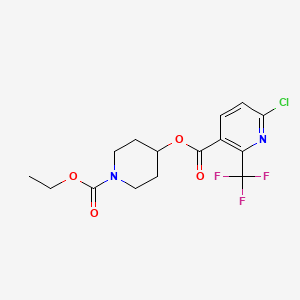![molecular formula C14H10ClFO3 B2719960 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid CAS No. 1002312-89-1](/img/structure/B2719960.png)
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C14H10ClFO3 and a molecular weight of 280.68 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chloro group at the 5th position and an oxybenzoic acid group at the 2nd position. The oxybenzoic acid group is further substituted with a fluorobenzyl group .Aplicaciones Científicas De Investigación
Antimicrobial Activities
A noteworthy application of derivatives related to 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid is in the development of novel antimicrobial agents. Specifically, derivatives of 5-fluorouracil have shown significant antimicrobial activities. For instance, a series of 5-fluorouracil benzimidazoles, with a structure somewhat related to the compound , exhibited strong antibacterial and antifungal activities. Among these, a 3-fluorobenzyl benzimidazole derivative demonstrated remarkable antimicrobial activities against various strains, including Saccharomyces cerevisiae, MRSA, and Bacillus proteus. This compound's mechanism involves DNA intercalation, blocking replication and exerting antimicrobial effects. Molecular docking studies have supported these findings, highlighting the compound's potential as a novel antimicrobial agent (Fang et al., 2016).
Solid-Phase Synthesis Applications
Another area of application involves the use of chloro-fluoro-nitrobenzoic acid derivatives as building blocks in solid-phase synthesis. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with structural similarities, has been utilized as a multireactive building block for heterocyclic oriented synthesis. This approach leads to various nitrogenous heterocycles, demonstrating the compound's versatility as a starting material in the synthesis of condensed nitrogenous cycles. The adaptability of such compounds in creating diverse heterocyclic libraries underscores their importance in drug discovery and development (Křupková et al., 2013).
Crystallographic and Electronic Structure Studies
The crystallographic and electronic structures of benzoic acid derivatives, including those with substitutions similar to this compound, have been extensively studied. These studies involve X-ray powder diffraction techniques to determine the crystal structures and DFT optimized molecular geometries. The intermolecular interactions, including hydrogen and halogen bonds, play a crucial role in assembling molecules into supramolecular frameworks. Such research aids in understanding the physical and chemical properties of these compounds, which is crucial for their application in material science and molecular electronics (Pramanik et al., 2019).
Biomass Transformation Applications
Derivatives of benzoic acid have also found applications in biomass transformation, showcasing their utility in sustainable chemistry. A specific study involved the catalytic process to produce alkyl 5-benzyl-2-furoates using a two-step process that includes oxidative esterification and alkylation. This innovative approach highlights the potential of utilizing benzoic acid derivatives in the production of intermediates for fine chemicals, contributing to the development of greener and more sustainable chemical processes (Arias et al., 2016).
Propiedades
IUPAC Name |
5-chloro-2-[(3-fluorophenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-10-4-5-13(12(7-10)14(17)18)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQYZGILZDOKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719887.png)




![Ethyl 2-({[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B2719895.png)
![8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719896.png)
![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2719897.png)
![3,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2719898.png)

![1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2719900.png)
